molecular formula C10H15F2N3O4 B2365780 Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate CAS No. 2137573-89-6

Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate

Cat. No.: B2365780
CAS No.: 2137573-89-6
M. Wt: 279.244
InChI Key: QTDFYFCIPHCSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate is a synthetic organic compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring, a difluoromethyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an alkyne and an azide under copper-catalyzed conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating agent such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

    Esterification: The final step involves the esterification of the intermediate compound with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted triazole derivatives

Scientific Research Applications

Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antifungal, antibacterial, or anticancer activities.

    Agrochemicals: It may be used in the development of new pesticides or herbicides.

    Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. The triazole ring is known to interact with various biological targets, making it a versatile scaffold for drug design.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate can be compared with other triazole derivatives such as fluconazole and itraconazole. These compounds also contain a triazole ring and are used as antifungal agents. the presence of the difluoromethyl group and the ethyl ester moiety in this compound may confer unique properties, such as increased lipophilicity or altered metabolic stability.

List of Similar Compounds

  • Fluconazole
  • Itraconazole
  • Voriconazole

These compounds share structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N3O4/c1-2-19-9(17)10(11,12)7-15-5-8(13-14-15)6-18-4-3-16/h5,16H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDFYFCIPHCSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN1C=C(N=N1)COCCO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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